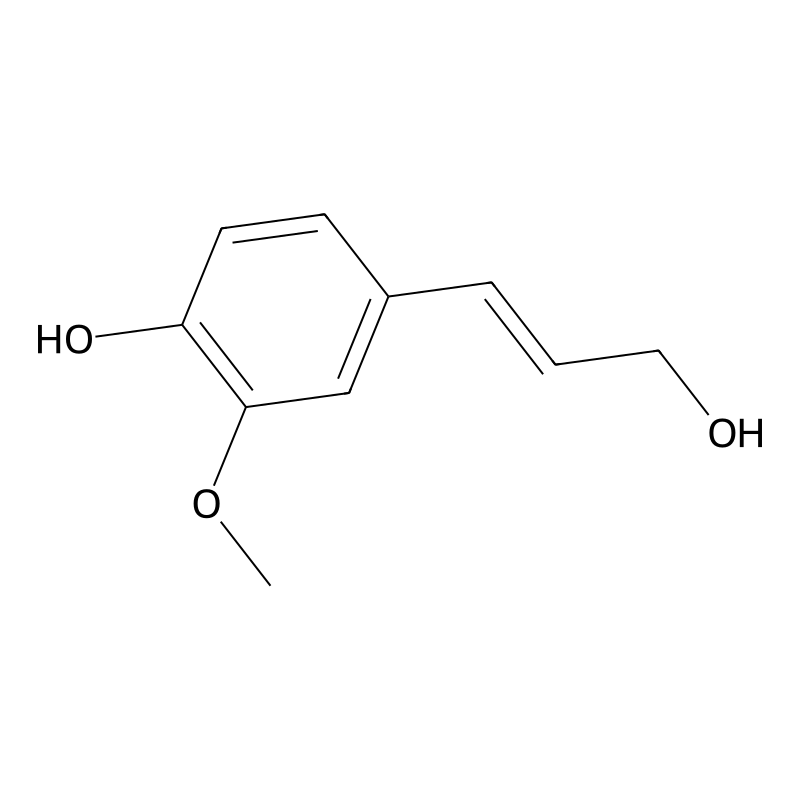Coniferyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- Precursor for Lignin Monomers: CA is one of the three main monolignols, alongside p-coumaryl alcohol and sinapyl alcohol, involved in lignin biosynthesis. These monolignols undergo radical coupling reactions to form the building blocks of lignin [].
- Understanding Lignin Formation Mechanism: Researchers use CA to study the complex mechanisms underlying lignin biosynthesis. By studying how CA interacts with enzymes and other molecules involved in the pathway, scientists can gain a deeper understanding of this crucial process [].
Coniferyl Alcohol as a Signaling Molecule
Beyond its role in lignin formation, CA also functions as a signaling molecule within plants. Here's how research explores this aspect:
- Regulation of the Phenylpropanoid Pathway: CA can act as a signal molecule to regulate the phenylpropanoid pathway, which is responsible for synthesizing various secondary metabolites, including lignin precursors and other plant defense compounds []. Studies suggest that CA can influence the expression of genes involved in this pathway [].
- Potential Applications in Agriculture: Understanding how CA regulates the phenylpropanoid pathway could lead to the development of strategies to improve plant stress tolerance and disease resistance by manipulating this pathway [].
Additional Research Areas
Current research also explores other potential applications of coniferyl alcohol.
- Development of Novel Materials: Scientists are investigating the use of CA to produce bio-based polymers with similar properties to traditional plastics. This research could contribute to the development of more sustainable materials [].
- Understanding Plant Defense Mechanisms: Further research on how CA interacts with other plant defense signaling pathways could provide valuable insights into plant-pathogen interactions [].
Coniferyl alcohol is an organic compound with the chemical formula HO(CH₃O)C₆H₃CH=CHCH₂OH. It is classified as a monolignol, which is a type of phenylpropanoid that serves as a building block in the biosynthesis of lignin, a complex aromatic polymer found in the cell walls of plants. Coniferyl alcohol is typically produced through the reduction of coniferyl aldehyde, facilitated by dehydrogenase enzymes . This compound appears as a colorless or white solid and is notably present in both gymnosperms and angiosperms. It plays a crucial role in the formation of lignin and lignans when copolymerized with related aromatic compounds.
In plants, coniferyl alcohol plays a crucial role in cell wall formation. It is incorporated into lignin, which provides structural support and rigidity to plant cell walls. This allows plants to grow tall and resist environmental stresses []. Additionally, coniferyl alcohol may act as a signaling molecule in some plant species [].
- Reduction: Coniferyl alcohol can be synthesized from coniferyl aldehyde through reduction processes, often catalyzed by dehydrogenase enzymes .
- Condensation: Under alkaline conditions, coniferyl alcohol can undergo self-condensation to form oligomers, which are essential for lignin structure .
- Cross-Coupling: It can also participate in radical cross-coupling reactions with other phenolic compounds, contributing to the complexity of lignin structures .
Coniferyl alcohol exhibits several biological activities:
- Pheromone Production: It is identified as a queen retinue pheromone (QRP) in honey bees, playing a role in social communication .
- Antioxidant Properties: Some studies suggest that coniferyl alcohol may have antioxidant properties, potentially beneficial for plant defense mechanisms.
- Intermediate Metabolite: It serves as an intermediate in the biosynthesis of various compounds, including eugenol and stilbenoids, which have pharmacological significance .
Several methods exist for synthesizing coniferyl alcohol:
- From Ferulic Acid: A convenient synthesis involves reducing ferulic acid using sodium borohydride, yielding coniferyl alcohol with high efficiency .
- From Coniferyl Aldehyde: The reduction of coniferyl aldehyde is another common method, typically facilitated by enzymatic action or chemical reducing agents .
- Self-Condensation: Heating coniferyl alcohol in alkaline conditions can lead to self-condensation reactions that form oligomers .
Coniferyl alcohol has a variety of applications:
- Lignin Production: It is primarily used in the production of lignin and lignans, which are important for plant structure and function.
- Flavoring and Fragrance: Due to its aromatic properties, it is utilized in flavoring agents and perfumes.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.
Research on coniferyl alcohol's interactions includes:
- Radical Coupling Studies: Investigations into its coupling reactions with other phenolic compounds have revealed insights into its role in lignin formation and stability .
- Metabolic Pathway Analysis: Studies have shown how coniferyl alcohol is integrated into metabolic pathways leading to various secondary metabolites .
Coniferyl alcohol shares structural similarities with other monolignols and phenolic compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Sinapyl Alcohol | Similar backbone | Contains an additional methoxy group |
| p-Coumaryl Alcohol | Similar backbone | Lacks methoxy groups; more hydrophilic |
| 5-Hydroxyconiferyl Alcohol | Hydroxyl group addition | Enhanced solubility and reactivity |
| Caffeyl Alcohol | Similar backbone | Contains an additional hydroxyl group |
Coniferyl alcohol is unique due to its specific role as a precursor to lignin and its involvement in pheromone production, setting it apart from other similar compounds .
Physical Description
Solid
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Vapor Pressure
Pictograms

Irritant
Other CAS
32811-40-8
Wikipedia
Lead(IV)_acetate








